![molecular formula C7H11N3S2 B12597017 7-[(Prop-2-en-1-yl)amino]-4,5-dihydro-1,3,6-thiadiazepine-2(3H)-thione CAS No. 647025-49-8](/img/structure/B12597017.png)
7-[(Prop-2-en-1-yl)amino]-4,5-dihydro-1,3,6-thiadiazepine-2(3H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(Prop-2-en-1-yl)amino]-4,5-dihydro-1,3,6-thiadiazepine-2(3H)-thione is a heterocyclic compound that contains a thiadiazepine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(Prop-2-en-1-yl)amino]-4,5-dihydro-1,3,6-thiadiazepine-2(3H)-thione typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a precursor containing an amino group and a thiocarbonyl group. The reaction conditions often include the use of a base and a solvent such as ethanol or methanol. The reaction is typically carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
7-[(Prop-2-en-1-yl)amino]-4,5-dihydro-1,3,6-thiadiazepine-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or thioether.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Aplicaciones Científicas De Investigación
7-[(Prop-2-en-1-yl)amino]-4,5-dihydro-1,3,6-thiadiazepine-2(3H)-thione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: Its unique structural features make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of 7-[(Prop-2-en-1-yl)amino]-4,5-dihydro-1,3,6-thiadiazepine-2(3H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiadiazepine ring may interact with active sites of enzymes, inhibiting their function. Additionally, the compound can participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Imidazole Derivatives: These compounds also contain nitrogen and sulfur atoms in a heterocyclic ring and exhibit similar chemical reactivity.
Thiazole Derivatives: Thiazoles share structural similarities with thiadiazepines and have comparable biological activities.
Uniqueness
7-[(Prop-2-en-1-yl)amino]-4,5-dihydro-1,3,6-thiadiazepine-2(3H)-thione is unique due to its specific ring structure and the presence of both amino and thiocarbonyl functional groups. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Propiedades
Número CAS |
647025-49-8 |
|---|---|
Fórmula molecular |
C7H11N3S2 |
Peso molecular |
201.3 g/mol |
Nombre IUPAC |
7-(prop-2-enylamino)-4,5-dihydro-3H-1,3,6-thiadiazepine-2-thione |
InChI |
InChI=1S/C7H11N3S2/c1-2-3-8-6-9-4-5-10-7(11)12-6/h2H,1,3-5H2,(H,8,9)(H,10,11) |
Clave InChI |
OHFJEGXQCRMTFF-UHFFFAOYSA-N |
SMILES canónico |
C=CCNC1=NCCNC(=S)S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-{[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino}butanoic acid](/img/structure/B12596935.png)
![2-[3-(4-Chlorophenyl)sulfonyl-5-fluoro-2-methylindol-1-yl]acetic acid](/img/structure/B12596937.png)
![Dimethyl 5,6-diethyl[1,1'-biphenyl]-3,4-dicarboxylate](/img/structure/B12596942.png)
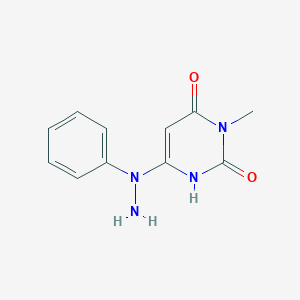
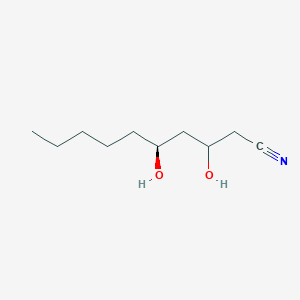

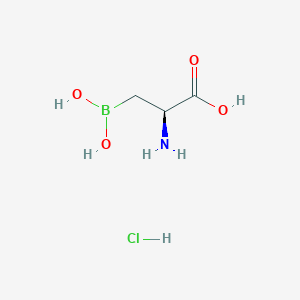

![Quinoline, 2-methoxy-3-[5-[2-(1-piperidinyl)ethoxy]-1H-indol-2-yl]-](/img/structure/B12596984.png)
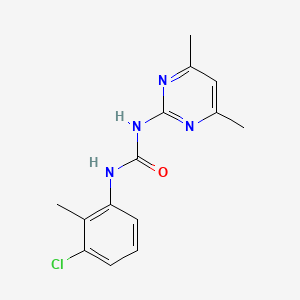

![2-[(2-Hexyl-4,5-dimethylphenyl)sulfanyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B12596995.png)
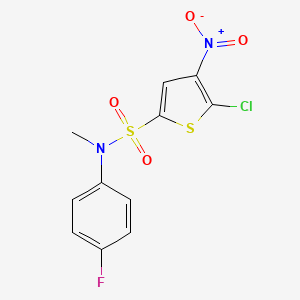
![2-[2-(5-Methyl-1H-imidazol-1-yl)ethyl]aniline](/img/structure/B12597025.png)
